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Compound of Interest

Compound Name: Boc-D-Dap-OMe.HCl

Cat. No.: B7970401

Get Quote

Strategic Utilization in Peptidomimetics and Drug
Design[1][2][3]
Executive Summary
H-D-Dap(Boc)-OMe·HCl (CAS 363191-25-7) is a specialized, orthogonally protected amino

acid building block essential for the synthesis of protease-resistant peptidomimetics and novel

antimicrobial peptides (AMPs). As the hydrochloride salt of the methyl ester of ngcontent-ng-

c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Boc-protected D-2,3-diaminopropionic acid, this compound offers a unique "plug-and-play"
scaffold. It allows for the precise introduction of a basic side chain (Dap) with D-
stereochemistry, conferring critical stability against proteolytic degradation while enabling
solution-phase C-terminal modification.

This guide provides a comprehensive technical analysis of H-D-Dap(Boc)-OMe·HCl, detailing

its physicochemical profile, synthetic utility, and rigorous experimental protocols for its

application in drug development.[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3]
[4][5]
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The precise identification of this compound is critical due to the potential for confusion

regarding the positioning of the tert-butyloxycarbonyl (Boc) group. CAS 363191-25-7

designates the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-

star-inserted">

-free,

-protected form.

1.1 Chemical Dossier
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Parameter Technical Specification

Common Name H-D-Dap(Boc)-OMe·HCl

IUPAC Name
Methyl (2R)-2-amino-3-[(2-methylpropan-2-

yl)oxycarbonylamino]propanoate hydrochloride

CAS Number 363191-25-7

Molecular Formula

Cngcontent-ng-c1989010908="" _nghost-ng-

c2127666394="" class="inline ng-star-inserted">

H

N

O

[2][3] · HCl

Molecular Weight 254.71 g/mol

Stereochemistry

D-Isomer (

-configuration at

-carbon)

Physical Form White to off-white crystalline powder

Solubility
Soluble in Water, Methanol, DMSO; Sparingly

soluble in DCM (unless neutralized)

pKa (Predicted)
-NH

: ~7.8

1.2 Structural Analysis
The molecule features three distinct functional zones, enabling orthogonal protection

strategies:
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-Amine (Free/HCl Salt): The reactive site for N-terminal extension (coupling to carboxylic
acids).

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Amine (Boc-Protected): Acid-labile protection. Stable to basic conditions, allowing for
selective manipulation of the peptide backbone before side-chain deprotection.

C-Terminus (Methyl Ester): Base-labile protection. Protects the carboxyl group during

solution-phase synthesis; removable via saponification.

H-D-Dap(Boc)-OMe·HCl
(Central Scaffold)

α-Amine (HCl Salt)
Reactive Nucleophile

Site 1: N-Term Extension

β-Amine (Boc)
Acid-Labile Protection

Site 2: Side Chain Masking

Methyl Ester (OMe)
Base-Labile Protection

Site 3: C-Term Protection

Click to download full resolution via product page

Figure 1: Functional zoning of H-D-Dap(Boc)-OMe·HCl demonstrating orthogonal reactivity.

Part 2: Synthetic Utility & Mechanism
2.1 The "D-Advantage" in Drug Design
The incorporation of D-amino acids like D-Dap is a proven strategy to enhance the metabolic

stability of peptide therapeutics. Endogenous proteases typically recognize L-stereoisomers;

substitution with D-Dap creates a "steric clash" within the enzyme active site, significantly

extending the plasma half-life of the therapeutic candidate.

2.2 Mechanism of Action in AMPs
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In antimicrobial peptides (AMPs), the Dap residue introduces a positive charge (upon Boc

removal) with a shorter side chain than Lysine. This alteration affects the hydrophobic moment

and amphipathicity of the peptide helix.

Conductance Modulation: Research indicates that substituting Threonine with Dap in

channel-forming peptides increases membrane conductance without altering ion selectivity,

enhancing the lytic activity against bacterial membranes [1].

Side Chain Length: The shorter side chain of Dap (one methylene group vs. four in Lysine)

constrains the conformational freedom of the positive charge, potentially increasing binding

affinity to anionic bacterial lipids.

Part 3: Experimental Protocols
Expertise Note: The presence of the HCl salt requires careful neutralization during the coupling

step to release the nucleophilic free amine. Failure to neutralize effectively will result in failed

coupling.

3.1 Protocol A: Solution-Phase Coupling (N-Terminal Extension)
Objective: Couple H-D-Dap(Boc)-OMe to a carboxylic acid (R-COOH).

Reagents:

H-D-Dap(Boc)-OMe[4][2][3][5][6][7][8]·HCl (1.0 eq)

R-COOH (1.1 eq)

Coupling Agent: HATU or EDC/HOBt (1.1 eq)

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

Activation: Dissolve R-COOH and the coupling agent (e.g., HATU) in anhydrous DMF under

nitrogen. Stir for 5 minutes at 0°C to form the activated ester.
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Neutralization: In a separate vial, dissolve H-D-Dap(Boc)-OMe·HCl in minimal DMF. Add 2.0

equivalents of DIPEA. Critical: Verify pH is >8 using wet pH paper (vapor test) to ensure the

amine is free.

Coupling: Add the neutralized amine solution to the activated acid mixture. Add the

remaining 1.0 eq of DIPEA.

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via

TLC or LC-MS (Target mass = MW of R-Dap-OMe + Na+).

Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSOngcontent-ng-

c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(removes excess amine/base), Sat. NaHCO

(removes excess acid), and Brine. Dry over Na

SO

.

3.2 Protocol B: Orthogonal Deprotection
Scenario: You have synthesized the intermediate R-CO-D-Dap(Boc)-OMe.
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Desired Outcome Reagent System Mechanism Notes

Free Side Chain 20-50% TFA in DCM Acidolysis

Removes Boc. Ester

remains intact. Risk:

High concentrations

may cause

transesterification if

methanol is present.

Use scavengers (TIS)

if sensitive residues

are present.

Free C-Terminus

LiOH (2-3 eq) in

THF/Hngcontent-ng-

c1989010908=""

_nghost-ng-

c2127666394=""

class="inline ng-star-

inserted">

O (3:1)

Saponification

Hydrolyzes Methyl

Ester. Boc remains

intact. Caution: Avoid

strong base or heat to

prevent racemization

of the ngcontent-ng-

c1989010908=""

_nghost-ng-

c2127666394=""

class="inline ng-star-

inserted">

-carbon.

3.3 Technical Nuance: Cyclization Risk
Warning: When deprotecting the methyl ester (OMe) to a free acid, or when the ngcontent-ng-

c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-amine is deprotected (free NH

) in the presence of the C-terminal ester, there is a risk of intramolecular cyclization.

Mechanism: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline

ng-star-inserted">

-amine can attack the C-terminal carbonyl, forming a lactam.
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Mitigation: Perform saponification at low temperatures (0°C). If removing Boc to leave a free

amine, ensure the C-terminus is already amidated or sterically bulky to discourage back-

biting.

Part 4: Workflow Visualization
The following diagram illustrates the standard workflow for utilizing H-D-Dap(Boc)-OMe·HCl in

the synthesis of a dipeptide building block.
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Figure 2: Synthetic workflow for dipeptide assembly and divergent deprotection strategies.
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Part 5: Handling, Stability & Quality Control[3]
5.1 Storage & Stability

Hygroscopicity: As an HCl salt, the compound is hygroscopic. Moisture absorption can lead

to hydrolysis of the methyl ester over time.

Storage: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature

before opening to prevent condensation.

Shelf Life: Stable for >2 years if stored correctly under inert gas (Argon/Nitrogen).

5.2 Quality Control (QC) Parameters
Researchers should verify the following upon receipt:

Appearance: Must be a white crystalline powder. Yellowing indicates degradation (likely

amine oxidation).

1H NMR (DMSO-d6): Look for the characteristic Boc singlet (~1.4 ppm, 9H), Methyl ester

singlet (~3.6 ppm, 3H), and the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394=""

class="inline ng-star-inserted">

-proton multiplet.

Mass Spectrometry: ESI-MS should show [M+H]+ = 219.1 (Free base mass) or adducts.

Note: The HCl is not seen in the positive ion parent peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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